molecular formula C8H14F3NO3S B6246233 3-(methanesulfinylmethyl)-3-methylazetidine, trifluoroacetic acid CAS No. 2408975-29-9

3-(methanesulfinylmethyl)-3-methylazetidine, trifluoroacetic acid

Cat. No.: B6246233
CAS No.: 2408975-29-9
M. Wt: 261.3
InChI Key:
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Description

3-(Methanesulfinylmethyl)-3-methylazetidine, trifluoroacetic acid is a compound that combines the structural features of an azetidine ring with a methanesulfinylmethyl group and a trifluoroacetic acid moiety. This unique combination of functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methanesulfinylmethyl)-3-methylazetidine, trifluoroacetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors, such as 3-chloropropylamine and formaldehyde, under basic conditions.

    Introduction of the Methanesulfinylmethyl Group: The methanesulfinylmethyl group can be introduced via a nucleophilic substitution reaction using methanesulfinyl chloride and a suitable nucleophile.

    Attachment of the Trifluoroacetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Methanesulfinylmethyl)-3-methylazetidine, trifluoroacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the methanesulfinylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

3-(Methanesulfinylmethyl)-3-methylazetidine, trifluoroacetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(methanesulfinylmethyl)-3-methylazetidine, trifluoroacetic acid involves interactions with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to modulation of their activity. The methanesulfinylmethyl group can act as a reactive site for covalent modification of target proteins, while the trifluoroacetic acid moiety can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-(Methanesulfinylmethyl)-3-methylazetidine: Lacks the trifluoroacetic acid moiety, resulting in different chemical properties and reactivity.

    3-Methylazetidine, trifluoroacetic acid: Lacks the methanesulfinylmethyl group, leading to different biological activities and applications.

    Methanesulfinylmethyl azetidine derivatives: Variations in the substituents on the azetidine ring can lead to different chemical and biological properties.

Uniqueness

3-(Methanesulfinylmethyl)-3-methylazetidine, trifluoroacetic acid is unique due to the presence of both the methanesulfinylmethyl group and the trifluoroacetic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

2408975-29-9

Molecular Formula

C8H14F3NO3S

Molecular Weight

261.3

Purity

95

Origin of Product

United States

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